cis-5-(Hydroxymethyl)cyclohex-2-enol

Description

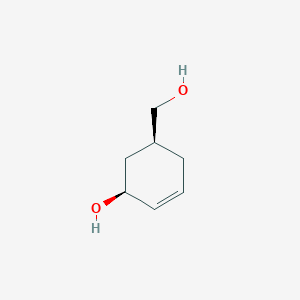

cis-5-(Hydroxymethyl)cyclohex-2-enol (CAS: 156041-33-7) is a cyclohexene derivative with a hydroxymethyl (-CH2OH) substituent at the 5-position of the six-membered ring. Its molecular formula is C7H12O2, and it has a molecular weight of 128.17 g/mol . The compound features a cis-configuration, where the hydroxymethyl group and the hydroxyl group on the cyclohexene ring are positioned on the same side of the plane, influencing its stereochemical reactivity and intermolecular interactions.

Properties

IUPAC Name |

(1S,5S)-5-(hydroxymethyl)cyclohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h1,3,6-9H,2,4-5H2/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVASHRLICGBHU-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CC1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H](C[C@H]1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

The compound serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives through reactions such as:

- Reduction Reactions : The compound can be synthesized from 5-formyl-cyclohex-2-enone using reducing agents like sodium borohydride or lithium aluminum hydride .

- Polymer Synthesis : It is involved in the creation of polymers and other materials due to its reactive functional groups.

Biology

Research into the biological activities of cis-5-(Hydroxymethyl)cyclohex-2-enol has revealed potential interactions with biomolecules:

- Enzyme Interaction : The hydroxymethyl group can engage in hydrogen bonding, influencing enzyme activity and receptor interactions .

- Therapeutic Potential : Studies are ongoing to evaluate its efficacy as a precursor for drug development, particularly in creating compounds with antimicrobial properties .

Medicine

The compound's role in medicinal chemistry is significant:

- Drug Synthesis : It is being explored as a building block for synthesizing new therapeutic agents. For instance, derivatives of this compound may exhibit enhanced biological activity against various pathogens .

- Cancer Research : Some derivatives have shown promise in anticancer studies, highlighting the compound's potential in oncology .

Industrial Applications

In industry, this compound is used for:

- Catalyst Development : Its unique structure makes it suitable for developing new catalysts for chemical reactions.

- Material Science : The compound contributes to the formulation of advanced materials with specific properties required in various applications .

Synthesis Methods and Yields

| Method | Starting Material | Reducing Agent | Yield (%) |

|---|---|---|---|

| Reduction | 5-formyl-cyclohex-2-enone | Sodium borohydride | 85% |

| Reduction | 5-formyl-cyclohex-2-enone | Lithium aluminum hydride | 90% |

| Compound | Activity Type | Target Organism/Pathway | Reference |

|---|---|---|---|

| Derivative A | Antimicrobial | Bacterial strains | |

| Derivative B | Anticancer | Cancer cell lines |

Case Study 1: Antimicrobial Activity

A study evaluated several derivatives of this compound against mycobacterial and fungal strains. The compounds demonstrated significant inhibitory effects comparable to standard antibiotics like isoniazid and fluconazole. This highlights the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Drug Development

Research focused on synthesizing novel anticancer agents from this compound derivatives showed that modifications to its structure can enhance biological activity. The study emphasized the importance of structure-activity relationships in optimizing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexene Derivatives with Hydroxyl/Alkyl Substituents

(a) trans-Carveol and 2-Methyl-5-(propan-2-ylidene)cyclohex-2-enol

- Structural Features: Both compounds are six-membered cyclohexene derivatives. Trans-carveol has a hydroxyl group and an isopropylidene substituent, while 2-methyl-5-(propan-2-ylidene)cyclohex-2-enol includes a methyl group and an isopropylidene moiety.

- Reactivity : In acid-catalyzed reactions, trans-carveol formation is favored in basic solvents, whereas campholenic aldehyde (a five-membered ring product) selectivity decreases under similar conditions. This highlights the role of solvent basicity in directing ring-size selectivity during synthesis .

(b) cis-6-(3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid (cis-A)

- Structural Features : This compound (C14H11Cl2N3O3) contains a cyclohexene ring fused with a carboxylic acid and a dichlorophenyl-oxadiazole group.

- Synthesis: Requires heating at 100°C and pH adjustments, suggesting higher synthetic complexity than cis-5-(Hydroxymethyl)cyclohex-2-enol.

Five-Membered Ring Analogs

(a) cis-5-(2'-Hydroxyethyl)-2-cyclopenten-1-ol

- Structural Features : A cyclopentene derivative with a hydroxyethyl (-CH2CH2OH) group.

- Reactivity : Synthesized via oxalic acid-catalyzed hydration, demonstrating similar hydroxyl-driven reactivity but within a smaller, more strained ring system .

- Key Difference : The five-membered ring may confer distinct conformational constraints and electronic properties compared to the six-membered cyclohexene scaffold.

(b) cis-2-(Hydroxymethyl)-5-alkylpyrrolidines

- Structural Features : Pyrrolidine (five-membered nitrogen-containing ring) with hydroxymethyl and alkyl substituents.

- Biological Relevance : These compounds are explored for enantioselective drug design, where the hydroxymethyl group enhances solubility and target engagement without requiring metabolic activation .

- Contrast: The nitrogen atom in pyrrolidines introduces basicity, unlike the oxygen-dominated polarity of this compound.

Terpene-Derived Cyclohexanols

(a) trans-p-Mentha-1(7),8-dien-2-ol

- Structural Features: A bicyclic cyclohexanol derivative with methylene and isopropenyl groups (CAS: 102917-36-2).

- Stereochemical Impact : The trans-configuration and bulky substituents reduce solubility in polar solvents compared to the cis-hydroxymethyl analog .

(b) 5-Methyl-2-(1-methylethyl)-cyclohexanol

Data Tables: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Properties/Applications |

|---|---|---|---|---|

| This compound | C7H12O2 | 128.17 | Hydroxymethyl, cyclohexenol | Hydrogen bonding, chiral synthesis |

| trans-Carveol | C10H16O | 152.23 | Hydroxyl, isopropylidene | Flavor/fragrance industry |

| cis-A (oxadiazole derivative) | C14H11Cl2N3O3 | ~340.18 | Carboxylic acid, oxadiazole | Bioactive molecule design |

| cis-2-(Hydroxymethyl)-5-alkylpyrrolidine | Varies | ~150–200 | Hydroxymethyl, pyrrolidine | Enantioselective drug candidates |

Research Findings and Implications

- Hydroxymethyl Group Impact: Evidence suggests that hydroxymethylated compounds, including this compound, exhibit intrinsic bioactivity without requiring metabolic conversion, making them valuable in drug design .

- Solvent Effects : Selectivity in cyclohexene-derived product formation is highly solvent-dependent, with basic solvents favoring six-membered ring products like trans-carveol over five-membered analogs .

- Synthetic Complexity : Cyclohexene derivatives with additional functional groups (e.g., oxadiazole in cis-A) require multi-step syntheses, whereas simpler hydroxymethyl analogs are more accessible .

Preparation Methods

Noyori-I Catalyzed Hydrogen Transfer

The enantioselective reduction of γ-substituted cyclohexenones using (R,R)- or (S,S)-Noyori-I catalysts represents a cornerstone for cis-diol formation. In a biphasic CH₂Cl₂/H₂O system, tetrabutylammonium chloride (TBAC) facilitates phase transfer, while sodium formate acts as a hydride donor. For example, enone 4 undergoes asymmetric reduction to yield allylic alcohol (R)-6 with 92% enantiomeric excess (ee) when catalyzed by (R,R)-Noyori-I. Subsequent deprotection of the ketal group via montmorillonite K-10 affords cis-5-(hydroxymethyl)cyclohex-2-enol (1a) in 64% yield.

Key Reaction Parameters:

| Parameter | Optimal Value | Impact on Yield/ee |

|---|---|---|

| Catalyst Loading | 3 mol% | <80% → 92% ee |

| Solvent Ratio | CH₂Cl₂:H₂O (1:1) | Prevents over-reduction |

| Temperature | 25°C | Minimizes side products |

Diels-Alder Cycloaddition Followed by Reductive Rearrangement

Danishefsky’s Diene and Fraser-Reid Rearrangement

The Diels-Alder reaction between ethyl (2E)-3-acetyloxy-2-propenoate and Danishefsky’s diene constructs the cyclohexene core with inherent stereochemical control. Lithium aluminum hydride (LiAlH₄) induces a Fraser-Reid rearrangement, selectively reducing ester groups to hydroxymethyl moieties while preserving the cis configuration. This method achieves a 44% overall yield across five steps, with resolution via (R)-(−)-methylmandelic acid yielding enantiopure product.

Stereochemical Outcomes:

-

Endo Rule Preference : The Diels-Alder adduct favors the endo transition state, positioning the acetyloxy group axially.

-

LiAlH₄ Selectivity : Hydride attack occurs syn to the existing hydroxyl group, reinforcing cis geometry.

Protecting Group Strategies for Hydroxymethyl Functionality

Silyl Ether Protection-Deprotection Sequences

Montmorillonite K-10 efficiently cleaves ketals without disturbing silyl ethers, enabling orthogonal protection of hydroxyl groups. For instance, treating 6 with tert-butyldimethylsilyl chloride (TBSCl) forms (R)-1b , which is subsequently deprotected to (R)-1a in 87% yield.

Comparative Efficiency of Protecting Groups:

| Group | Deprotection Agent | Yield (%) |

|---|---|---|

| TBS | Montmorillonite K-10 | 87 |

| Acetyl | NaOH (aq.) | 72 |

Acid-Catalyzed Cyclization and Ketalization

Minimal Acid Loading for Water-Sensitive Intermediates

Trace hydrochloric acid (0.03–0.1 mol%) in methanol promotes acetalization of aldehydes without water removal. Applied to cyclohexenone derivatives, this method stabilizes intermediates during multi-step syntheses, achieving >90% conversion under ambient conditions.

Mechanistic Insights:

-

Autocatalysis : Residual water from the reaction medium hydrolyzes excess acid, preventing over-catalysis.

-

Equilibrium Control : Low acid concentrations favor ketal formation over side reactions like polymerization.

Comparative Analysis of Methodologies

Yield and Stereoselectivity Benchmarks

| Method | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Noyori-I Reduction | 44 | 92 | Industrial |

| Diels-Alder/LiAlH₄ | 44 | >99 (post-resolution) | Laboratory |

| Silyl Ether Deprotection | 87 (stepwise) | N/A | Pilot-scale |

Q & A

Q. What are the key synthetic routes for producing enantiopure cis-5-(Hydroxymethyl)cyclohex-2-enol?

Enantiopure synthesis typically employs catalytic asymmetric methods. For example, asymmetric epoxidation of cyclohexene derivatives using chiral catalysts (e.g., Sharpless or Jacobsen conditions) can yield stereoselective intermediates, followed by regioselective hydroxylation or reduction. Evidence from terpene epoxidation (e.g., α-pinene oxide isomerization pathways) suggests that solvent polarity and catalyst choice critically influence stereochemical outcomes . Post-synthetic purification via column chromatography with chiral stationary phases (e.g., cellulose-based resins) ensures enantiomeric excess >98% .

Q. Which analytical techniques are most effective for characterizing this compound?

- Gas Chromatography (GC): Normal alkane retention indices on non-polar columns (e.g., DB-5) resolve stereoisomers, with temperature ramps optimizing separation .

- NMR Spectroscopy: H and C NMR distinguish hydroxyl and hydroxymethyl groups via coupling patterns (e.g., axial vs. equatorial proton environments in cyclohexanol derivatives) .

- Mass Spectrometry: Electron ionization (EI-MS) at 70 eV provides fragmentation patterns correlating with structural analogs like menthol isomers .

Q. How can researchers assess the biological activity of this compound in disease-relevant cell lines?

Prioritize assays using cell lines derived from target tissues (e.g., neuronal or hepatic lines for metabolic studies). For RNA interaction studies (as seen in cyclopentenol derivatives), use RNA electrophoretic mobility shift assays (EMSAs) or fluorescence-based binding assays. Dose-response curves and IC values should be validated with orthogonal methods (e.g., qPCR for RNA stability) .

Advanced Research Questions

Q. What role does stereochemistry play in modulating the compound’s reactivity and biological interactions?

Stereochemical configuration (cis vs. trans) impacts hydrogen-bonding capacity and enzymatic recognition. For example, menthol isomers exhibit divergent receptor-binding affinities due to spatial arrangement of hydroxyl groups . Computational docking studies (e.g., AutoDock Vina) can predict stereospecific interactions with targets like G-protein-coupled receptors .

Q. What strategies are recommended for resolving synthetic byproducts or diastereomers during scale-up?

- Chiral Chromatography: Use simulated moving bed (SMB) chromatography with polysaccharide-based chiral columns for preparative-scale separation .

- Crystallization: Differential solubility of diastereomers in ethanol/water mixtures enables selective crystallization, as demonstrated in menthol purification workflows .

Q. How can oxidation byproducts of this compound be identified and quantified?

Oxidation pathways (e.g., autoxidation or enzymatic conversion) yield products like cyclohex-2-enone or dihydroxy derivatives. LC-MS/MS with reverse-phase C18 columns and MRM (multiple reaction monitoring) detects trace byproducts. Compare retention times and fragmentation patterns to reference standards (e.g., NIST Chemistry WebBook data) .

Q. What experimental conditions stabilize this compound during storage?

Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Stability studies using accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis (C18 column, UV detection at 254 nm) confirm degradation thresholds .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries and predict redox potentials. QSAR (quantitative structure-activity relationship) models correlate substituent effects (e.g., electron-withdrawing groups on the cyclohexenol ring) with activity in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.